

# Application Notes and Protocols for AQX-016A in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

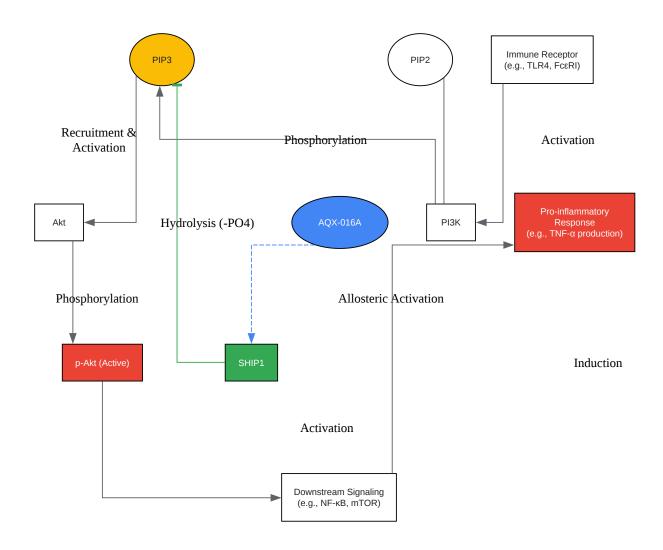
These application notes provide detailed information and protocols for the in vivo use of **AQX-016A**, a potent and orally active SHIP1 (SH2-containing inositol-5'-phosphatase 1) agonist. **AQX-016A** is a valuable tool for investigating the therapeutic potential of SHIP1 activation in various inflammatory disease models.

#### **Mechanism of Action**

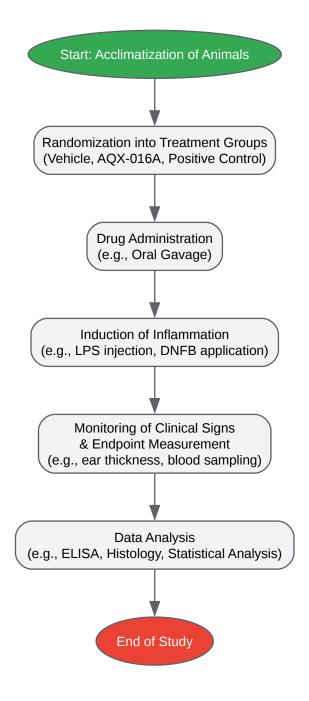
**AQX-016A** is an allosteric activator of SHIP1, an enzyme predominantly expressed in hematopoietic cells. SHIP1 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway. Upon activation, SHIP1 hydrolyzes the 5'-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PIP2). This action reduces the levels of the second messenger PIP3, thereby dampening the downstream signaling cascade, including the phosphorylation and activation of Akt. By inhibiting the PI3K/Akt pathway, **AQX-016A** can suppress the activation of various immune cells, such as macrophages and mast cells, and reduce the production of pro-inflammatory cytokines like TNF-α.

### **Signaling Pathway of AQX-016A**









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